Hydrobenzole hydrochloride

Descripción

Contextualization of Benzimidazole (B57391) Scaffolds in Organic and Medicinal Chemistry

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.gov Its structural significance lies in its resemblance to naturally occurring purine (B94841) bases, allowing it to interact with various biological macromolecules. This unique characteristic has made the benzimidazole nucleus a "privileged scaffold" in drug design and discovery. researchgate.net

Benzimidazole derivatives are known to exhibit a vast array of pharmacological activities, a fact that has been extensively documented in scientific literature. researchgate.netnih.gov These activities include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive properties. researchgate.netnih.gov The versatility of the benzimidazole structure allows for substitutions at various positions, which can modulate its physicochemical properties and biological activity. researchgate.net This adaptability enables the rational design of new drug candidates with improved efficacy and selectivity. nih.gov Consequently, numerous FDA-approved drugs incorporate the benzimidazole core, and many more are anticipated to emerge from ongoing research. researchgate.net

The broad pharmacological importance of benzimidazoles is attributed to their ability to form hydrogen bonds, engage in π-π stacking, and participate in hydrophobic interactions, which facilitates efficient binding to enzymes and receptors. researchgate.net Research has shown that 2-substituted benzimidazole derivatives are a particularly fruitful area of investigation. nih.gov

Rationale for Investigation of 1H-Benzimidazol-2-yl(phenyl)methanol

The investigation into specific benzimidazole derivatives like 1H-Benzimidazol-2-yl(phenyl)methanol is driven by the continuous search for novel therapeutic agents with improved or novel mechanisms of action. The core rationale stems from the established and diverse bioactivities of the broader benzimidazole class. The synthesis of new derivatives is a key strategy in medicinal chemistry to explore new chemical space and identify compounds with potential as lead structures for drug development.

Research into compounds structurally similar to 1H-Benzimidazol-2-yl(phenyl)methanol, such as 1H-benzimidazol-2-yl-methanol, has been undertaken to evaluate their pharmacological potential. For instance, studies have explored the antioxidant, antimicrobial, and cytotoxic activities of such derivatives. researchgate.net The presence of the methanol (B129727) group attached to the 2-position of the benzimidazole ring, along with a phenyl group, offers specific structural features that can influence biological activity. The hydroxyl group can participate in hydrogen bonding, a critical interaction for binding to biological targets, while the phenyl group can engage in hydrophobic and aromatic interactions.

The overarching goal for synthesizing and studying compounds like 1H-Benzimidazol-2-yl(phenyl)methanol is to assess their potential efficacy in various therapeutic areas, such as oncology and infectious diseases, which are common targets for benzimidazole-based drug discovery programs. researchgate.netbenthamscience.com

Overview of Research Trends for Benzimidazole-2-yl Methanol Derivatives

Research into benzimidazole-2-yl methanol derivatives is part of a broader trend focusing on the synthesis and biological evaluation of 2-substituted benzimidazoles. A significant portion of this research is directed towards the discovery of new anticancer and antimicrobial agents.

Anticancer Research: A major trend involves designing benzimidazole derivatives that can act as anticancer agents. nih.gov These compounds are often investigated for their ability to inhibit specific molecular targets involved in cancer progression, such as topoisomerase enzymes or protein kinases. nih.govnih.gov Some research has explored how these derivatives can overcome drug resistance in cancer cells. nih.gov For example, certain benzimidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.gov

Antimicrobial Research: There is a strong and ongoing trend in developing benzimidazole derivatives as potent antimicrobial agents to combat bacteria and fungi, including drug-resistant strains. researchgate.netbenthamscience.com Researchers frequently synthesize series of these compounds and screen them against various microbial pathogens to determine their minimum inhibitory concentrations (MIC). researchgate.net The goal is to identify new scaffolds that can be developed into effective antibiotics or antifungals.

Other Therapeutic Areas: Beyond cancer and infectious diseases, research trends also include the exploration of benzimidazole derivatives for other pharmacological activities. These include anti-inflammatory, analgesic, and anthelmintic properties. researchgate.netnih.govrsc.org The synthesis of hybrid molecules, where the benzimidazole scaffold is combined with other pharmacologically active moieties, is also a prominent strategy to enhance therapeutic effects. nih.gov

The general trend involves the synthesis of libraries of related compounds, followed by systematic biological screening and structure-activity relationship (SAR) studies. These studies aim to understand how different chemical substitutions on the benzimidazole ring and its appendages, such as the phenyl and methanol groups in 1H-Benzimidazol-2-yl(phenyl)methanol, influence their biological activity.

Compound Data

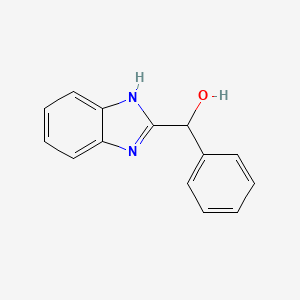

Structure

3D Structure

Propiedades

IUPAC Name |

1H-benzimidazol-2-yl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14/h1-9,13,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAWPIKEEQZLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018908 | |

| Record name | 2-Hydroxybenzylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50-97-5 | |

| Record name | 2-(α-Hydroxybenzyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybenzylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxyphenylmethyl)benzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxyphenylmethyl)benzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxybenzylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenyl-1H-benzimidazole-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JR6201MX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1h Benzimidazol 2 Yl Phenyl Methanol

Conventional Synthetic Routes

Traditional methods for synthesizing the benzimidazole (B57391) scaffold, which is the core of 1H-Benzimidazol-2-yl(phenyl)methanol, have been well-established for over a century. These routes typically involve the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent, often under harsh acidic conditions and requiring significant energy input.

Condensation Reactions Involving o-Phenylenediamine Derivatives

The cornerstone of conventional benzimidazole synthesis is the Phillips-type reaction, which involves the condensation of o-phenylenediamine with a carboxylic acid. banglajol.info This reaction is versatile, allowing for the synthesis of a wide array of 2-substituted benzimidazoles by varying the carboxylic acid component. The reaction generally proceeds by heating the two reactants, often in the presence of a strong acid like hydrochloric acid, which acts as both a catalyst and a dehydrating agent. researchgate.net

For the synthesis of the specific target compound, o-phenylenediamine is condensed with mandelic acid. The reaction mechanism involves an initial acylation of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the amide carbonyl. The final step is a dehydration event that results in the formation of the aromatic imidazole (B134444) ring.

Cyclization Strategies for Benzimidazole Core Formation

The formation of the benzimidazole core is the key cyclization event in these syntheses. In the context of the Phillips-type reaction, the cyclization is an intramolecular nucleophilic substitution that follows the initial amide formation. The process is driven by the formation of the stable, aromatic benzimidazole ring system. Alternative conventional strategies involve the condensation of o-phenylenediamine with aldehydes. This pathway first forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. nih.govniscpr.res.in However, this route can lead to complex mixtures of products if not carefully controlled. niscpr.res.in

Introduction of the Phenylmethanol Moiety

The phenylmethanol group at the 2-position of the benzimidazole ring is introduced by selecting the appropriate carboxylic acid precursor. For 1H-Benzimidazol-2-yl(phenyl)methanol, mandelic acid (2-hydroxy-2-phenylacetic acid) is the ideal starting material. The entire phenylmethanol moiety is thus incorporated in a single step during the condensation and cyclization process.

A direct analogue, 1H-benzimidazol-2-yl-methanol, has been successfully synthesized by condensing o-phenylenediamine with glycolic acid (2-hydroxyacetic acid), demonstrating the viability of using α-hydroxy acids for this purpose. banglajol.inforesearchgate.net The reaction is typically performed by refluxing the reactants in a suitable solvent, such as dimethylformamide, at elevated temperatures. banglajol.inforesearchgate.net

Table 1: Conventional Synthesis of Benzimidazole Analogs

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Glycolic Acid | Reflux in Dimethylformamide (DMF) at 90-100°C | 1H-Benzimidazol-2-yl-methanol | High | banglajol.inforesearchgate.net |

| o-Phenylenediamine | Glacial Acetic Acid | Reflux | 2-Methyl-1H-benzimidazole | 50% | banglajol.inforesearchgate.net |

| o-Phenylenediamine Sulfate | Cinnamic Acid | Reflux in Ethylene Glycol | 2-Styrylbenzimidazole | 95% | researchgate.net |

Modern and Green Chemistry Approaches

In response to the growing need for sustainable chemical processes, modern synthetic methodologies focus on improving efficiency, reducing waste, and minimizing energy consumption. These approaches often employ advanced catalytic systems and alternative energy sources.

Catalytic Synthesis Protocols

The condensation reaction between o-phenylenediamine and aldehydes or carboxylic acids can be significantly enhanced through catalysis. A wide range of catalysts have been developed to facilitate this transformation under milder conditions and with greater selectivity. These include Lewis acids, solid-supported acids, and metal nanoparticles. nih.govniscpr.res.insemanticscholar.orgresearchgate.net

For instance, catalysts like erbium triflate (Er(OTf)₃) have been shown to be highly effective in promoting the synthesis of 1,2-disubstituted benzimidazoles under solvent-free, microwave-assisted conditions. mdpi.commdpi.com Supported gold nanoparticles (Au/TiO₂) have also been utilized to catalyze the reaction between o-phenylenediamine and aldehydes at ambient temperature, offering high yields and the ability to reuse the catalyst. nih.gov Other notable catalytic systems include ceric ammonium nitrate (CAN) with hydrogen peroxide, FeCl₃ on alumina, and various zinc-based catalysts, which promote the reaction under mild or solvent-free conditions. semanticscholar.orgresearchgate.netorganic-chemistry.org

Table 2: Catalytic Approaches for 2-Substituted Benzimidazole Synthesis

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | 60°C, 5 min, Microwave | 99% | mdpi.commdpi.com |

| o-Phenylenediamine, 4-Methylbenzaldehyde | Au/TiO₂ (1 mol% Au) | CHCl₃:MeOH (3:1) | 25°C, 2 h | High | nih.gov |

| o-Phenylenediamine, Benzaldehyde | Ceric Ammonium Nitrate (CAN) / H₂O₂ | Solvent-free | 50°C | 98% | organic-chemistry.org |

| o-Phenylenediamine, Benzaldehyde | FeCl₃/Al₂O₃ (10 mol%) | DMF | 25°C, 1 h | 95% | researchgate.net |

| o-Phenylenediamine, Anisaldehyde | Ammonium Chloride (30 mol%) | Ethanol | 80°C, 2 h | 88% | niscpr.res.in |

Solvent-Free and Microwave-Assisted Syntheses

Green chemistry principles have driven the development of syntheses that eliminate or reduce the use of hazardous solvents. Solvent-free, or "neat," reactions are a cornerstone of this approach. The condensation of o-phenylenediamine with organic acids or aldehydes can be effectively carried out under solvent-free conditions by heating the mixture of reactants, often after an initial grinding step to ensure homogeneity. umich.edu This method offers benefits such as high atom economy, simplified workup procedures, and reduced chemical waste. umich.edu

The application of microwave irradiation as an alternative energy source has revolutionized the synthesis of benzimidazoles. mdpi.comtandfonline.comtandfonline.comresearchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating. mdpi.comtandfonline.com The combination of solvent-free conditions with microwave irradiation represents a particularly powerful green synthetic strategy. For example, 2-arylbenzimidazoles have been synthesized from aromatic carboxylic acids and o-phenylenediamine under solvent-free, microwave-irradiated conditions with only a catalytic amount of acid. researchgate.net This approach is fast, efficient, and aligns with the principles of sustainable chemistry. mdpi.comtandfonline.comresearchgate.net

Table 3: Green Synthetic Approaches to Benzimidazoles

| Reactants | Method | Catalyst/Oxidant | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, Benzaldehyde | Microwave Irradiation | DDQ (oxidant) | Acetonitrile, Short time | Excellent | tandfonline.com |

| o-Phenylenediamine, Benzaldehyde | Microwave Irradiation | Sodium Hypophosphite | 300 W, Short time | 70-80% | tandfonline.com |

| o-Phenylenediamine, Benzaldehyde | Solvent-free | None | 140°C, 1.5 h | 88% | umich.edu |

| o-Phenylenediamine, Benzoic Acid | Solvent-free | None | 140°C, 1.5 h | 83% | umich.edu |

| o-Phenylenediamine, Benzaldehyde | Microwave, Solvent-free | Er(OTf)₃ | 60°C, 5 min | 99% | mdpi.com |

Multi-Component Reactions for Direct Access

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a powerful and efficient pathway for the construction of complex molecules like benzimidazoles. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

A notable one-pot, three-component process for the synthesis of the 2-aryl-benzimidazole core involves the iron-catalyzed domino reaction of benzo-1,2-quinone, an aldehyde (such as benzaldehyde), and ammonium acetate as the nitrogen source. rsc.org This method proceeds under mild conditions and demonstrates high selectivity for the benzimidazole product. rsc.org The reaction is initiated by the formation of an α-amino ketone, followed by condensation with the aldehyde and subsequent cyclization and aromatization to yield the final product. The use of an iron(III) porphyrin complex as a catalyst is crucial for the efficiency and selectivity of this transformation. rsc.org

While the most prevalent method for synthesizing 2-phenyl-1H-benzimidazole involves the two-component condensation of o-phenylenediamine and benzaldehyde, variations of this reaction can be considered as a three-component assembly. When the reaction is performed with a 1:2 molar ratio of the diamine to the aldehyde, the primary product is often the 1,2-disubstituted benzimidazole (e.g., 1-benzyl-2-phenyl-1H-benzimidazole), effectively incorporating three molecules in the final structure. beilstein-journals.orgiosrjournals.org The selectivity towards mono- or di-substitution is highly dependent on the reaction conditions. beilstein-journals.orgiosrjournals.org

| Reactants | Catalyst/Solvent | Product Type | Reference |

| Benzo-1,2-quinone, Benzaldehyde, Ammonium Acetate | Fe(III) porphyrin | 2-Phenyl-1H-benzimidazole | rsc.org |

| o-Phenylenediamine, Benzaldehyde (1:2 ratio) | Er(OTf)₃ / Water | 1-Benzyl-2-phenyl-1H-benzimidazole | beilstein-journals.org |

| o-Phenylenediamine, Benzaldehyde (1:2 ratio) | Fluorous alcohols (TFE/HFIP) | 1-Benzyl-2-phenyl-1H-benzimidazole | iosrjournals.org |

Chemo- and Regioselectivity in Synthesis

The synthesis of specifically substituted benzimidazoles requires careful control over chemo- and regioselectivity, particularly when using unsymmetrical precursors or when multiple reaction pathways are possible.

Regioselectivity in Benzimidazole Ring Formation:

The condensation of an unsymmetrically substituted o-phenylenediamine with benzaldehyde can theoretically yield two different regioisomers. For instance, the reaction of 4-methyl-o-phenylenediamine with benzaldehyde can produce both 5-methyl-2-phenyl-1H-benzimidazole and 6-methyl-2-phenyl-1H-benzimidazole. The outcome of such reactions is governed by the electronic and steric nature of the substituent on the diamine ring, which influences the relative nucleophilicity of the two amino groups. Generally, the initial condensation to form the Schiff base occurs at the more nucleophilic (more basic) amino group, which is typically the one less sterically hindered and further from any electron-withdrawing groups. Subsequent cyclization then determines the final substitution pattern. While mixtures are common, specific catalysts and conditions can favor the formation of one isomer over the other.

Chemoselectivity in Condensation Reactions:

A significant challenge in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes is the potential for competitive formation of 1,2-disubstituted byproducts. beilstein-journals.orgiosrjournals.org The reaction proceeds through a diamine-aldehyde adduct which, after cyclization and dehydration, forms the 2-substituted benzimidazole. However, this product can then react with a second molecule of the aldehyde via N-alkylation (specifically, N-benzylation in the case of benzaldehyde) to yield the 1,2-disubstituted derivative. iosrjournals.org

Control over this chemoselectivity can be achieved by modulating the reaction conditions:

Stoichiometry: Using an equimolar ratio of diamine to aldehyde typically favors the 2-substituted product. An excess of the aldehyde shifts the equilibrium towards the 1,2-disubstituted product. beilstein-journals.org

Catalyst: Lewis acids like Erbium triflate (Er(OTf)₃) have been shown to selectively catalyze the formation of the 1,2-disubstituted product, even with a 1:2 ratio of diamine to aldehyde. beilstein-journals.org Conversely, other catalysts, such as supported gold nanoparticles, can selectively yield the 2-substituted benzimidazole under oxidative conditions. nih.gov

Solvent: The choice of solvent can also influence the product distribution. Fluorous alcohols like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been found to promote the selective synthesis of 1,2-disubstituted benzimidazoles at room temperature. iosrjournals.org

| Reactant Ratio (Diamine:Aldehyde) | Catalyst/Conditions | Major Product | Reference |

| 1:1 | Au/TiO₂, O₂ | 2-Phenyl-1H-benzimidazole | nih.gov |

| 1:2 | Er(OTf)₃, H₂O | 1-Benzyl-2-phenyl-1H-benzimidazole | beilstein-journals.org |

| 1:2 | TFE or HFIP | 1-Benzyl-2-phenyl-1H-benzimidazole | iosrjournals.org |

| 1:1.1 | No Catalyst, H₂O | Mixture of 1- and 1,2-substituted | beilstein-journals.org |

Regioselectivity of N-Substitution:

The benzimidazole ring contains an acidic N-H proton and exists as a mixture of two rapidly equilibrating tautomers. For an unsymmetrically substituted benzimidazole, such as 5-methyl-2-phenyl-1H-benzimidazole, these two tautomers are distinct (5-methyl and 6-methyl isomers). Consequently, N-alkylation or N-arylation can result in a mixture of two regioisomers (e.g., 1,5-dimethyl-2-phenyl- and 1,6-dimethyl-2-phenyl-1H-benzimidazole). The regiochemical outcome of N-substitution is dependent on several factors, including the nature of the substituent on the benzimidazole core, the type of alkylating/arylating agent, the base used, and the solvent. researchgate.netd-nb.inforesearchgate.net Steric hindrance around one of the nitrogen atoms can direct the incoming electrophile to the less hindered position. Similarly, the electronic properties of substituents on the benzene (B151609) ring can alter the nucleophilicity of the adjacent nitrogen, thereby influencing the site of substitution. d-nb.inforesearchgate.net

Chemical Reactivity and Transformational Chemistry of 1h Benzimidazol 2 Yl Phenyl Methanol

Reactions at the Hydroxyl Group

The secondary alcohol functionality is a primary site for chemical modification, enabling a variety of transformations that are fundamental in synthetic organic chemistry.

The hydroxyl group of 1H-Benzimidazol-2-yl(phenyl)methanol can be readily converted into esters and ethers, which are important derivatives for modifying the compound's physical and biological properties.

Esterification is typically achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. Acid catalysts or coupling agents are often employed to facilitate the reaction. For instance, esterification can be performed by reacting the alcohol with a carboxylic acid in the presence of a condensing agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).

Etherification can be accomplished through various methods. A common strategy involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a halide, by treating the alcohol with reagents like thionyl chloride (SOCl₂) to form 2-(chloro(phenyl)methyl)-1H-benzimidazole. This intermediate can then undergo a nucleophilic substitution reaction (Williamson ether synthesis) with an alkoxide or phenoxide to yield the desired ether.

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Carboxylic Acid (R-COOH) + Condensing Agent | Ester |

| Esterification | Acyl Chloride (R-COCl) + Base | Ester |

| Etherification | 1. SOCl₂ 2. Sodium Alkoxide (NaOR) | Ether |

The secondary alcohol group is susceptible to both oxidation and reduction, leading to functionally distinct molecules.

Oxidation of 1H-Benzimidazol-2-yl(phenyl)methanol converts the secondary alcohol into a ketone, yielding 2-benzoylbenzimidazole. This transformation is a key step in the synthesis of many benzimidazole (B57391) derivatives. A variety of oxidizing agents can be employed, including manganese dioxide (MnO₂), the Dess-Martin periodinane, or chromic acid-based reagents. nih.gov These reagents selectively oxidize the benzylic alcohol without affecting the aromatic benzimidazole core under controlled conditions.

Conversely, the reduction of the corresponding ketone, 2-benzoylbenzimidazole, regenerates the parent alcohol, 1H-Benzimidazol-2-yl(phenyl)methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for carbonyl groups, effectively reducing the ketone back to the secondary alcohol in high yield.

| Transformation | Starting Material | Reagent(s) | Product |

| Oxidation | 1H-Benzimidazol-2-yl(phenyl)methanol | MnO₂ or Dess-Martin Periodinane | 2-Benzoylbenzimidazole |

| Reduction | 2-Benzoylbenzimidazole | Sodium Borohydride (NaBH₄) | 1H-Benzimidazol-2-yl(phenyl)methanol |

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a more effective leaving group. This is often achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate) or a halide.

The conversion of the alcohol to a benzylic halide is a common strategy. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively. libretexts.org The resulting 2-(halo(phenyl)methyl)-1H-benzimidazole is now highly susceptible to attack by a wide range of nucleophiles (e.g., amines, cyanides, azides), allowing for the introduction of diverse functional groups at the benzylic position via an Sₙ1 or Sₙ2 mechanism. libretexts.orggoogle.com

| Step | Reagent(s) | Intermediate/Product | Reaction Type |

| 1. Activation | Thionyl Chloride (SOCl₂) | 2-(Chloro(phenyl)methyl)-1H-benzimidazole | Conversion to Alkyl Halide |

| 2. Substitution | Nucleophile (e.g., RNH₂, CN⁻) | 2-(Alkylamino(phenyl)methyl)-1H-benzimidazole | Nucleophilic Substitution |

Reactivity of the Benzimidazole Core

The benzimidazole ring system is aromatic and generally stable, but the benzene (B151609) portion of the core can undergo electrophilic substitution, while the entire ring system can be subject to nucleophilic attack under specific conditions. instras.com

The benzimidazole ring is an activated system for electrophilic aromatic substitution, with reactions occurring on the fused benzene ring. The imidazole (B134444) portion acts as an electron-donating group, directing incoming electrophiles primarily to the 5- and 6-positions, which are electronically equivalent in N-unsubstituted benzimidazoles due to tautomerism. Theoretical calculations suggest the order of reactivity is 7 > 6 > 5 > 4, but experimental results for reactions like nitration and halogenation consistently show that substitution occurs preferentially at the 5- (or 6-) position. chemicalbook.comresearchgate.net

Standard electrophilic substitution reactions can be performed on the benzimidazole core:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the benzene ring, typically at the 5-position. researchgate.netmasterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst or in an appropriate solvent can lead to the corresponding 5-halo-substituted benzimidazole. semanticscholar.orgwikipedia.org

The benzimidazole ring is generally resistant to nucleophilic attack due to the electron-rich nature of the aromatic system. instras.com Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups on the benzene ring to activate it towards attack.

The C2 position of the imidazole ring is theoretically the most electron-deficient and thus a potential site for nucleophilic attack. chemicalbook.com However, in 1H-Benzimidazol-2-yl(phenyl)methanol, this position is sterically hindered by the phenylmethanol substituent. Nucleophilic attack at C2 would likely require harsh conditions and could potentially lead to ring-opening of the imidazole moiety. The benzimidazole ring system exhibits high stability and is resistant to ring-opening except under vigorous conditions, such as treatment with strong acids or bases at high temperatures. instras.comresearchgate.net

N-Alkylation and N-Acylation Reactions

The benzimidazole ring of 1H-Benzimidazol-2-yl(phenyl)methanol contains an acidic N-H proton, making it susceptible to N-alkylation and N-acylation reactions. These reactions typically proceed via the deprotonation of the benzimidazole nitrogen by a base, followed by nucleophilic attack on an appropriate electrophile, such as an alkyl or acyl halide. This functionalization is a key step in modifying the compound's properties for various applications.

A series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized to enhance properties like lipophilicity. The general approach involves reacting the parent benzimidazole with an alkylating agent under basic conditions. For instance, the N-methylated derivative of the title compound, (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol, is a known product of such reactions. While specific studies detailing extensive N-acylation of 1H-Benzimidazol-2-yl(phenyl)methanol are not prevalent, the principles are similar, involving reaction with acylating agents like acyl chlorides or anhydrides. Regioselectivity can be a challenge in the N-alkylation of related heterocyclic systems, as substitution can potentially occur at either of the two nitrogen atoms in the imidazole ring.

The conditions for these transformations can be varied, as demonstrated in the synthesis of related benzimidazole derivatives.

| Reaction Type | Reagents & Conditions | Target Moiety | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Bromide, Room Temperature | 2-(Substituted phenyl)-1H-benzimidazole | |

| N-Methylation | Dimethyl carbonate, Reflux at 140 °C | 2-(Substituted phenyl)-1H-benzimidazole | |

| N-Alkylation | Ethyl 4-bromobutanoate or 2-chloroacetamide, K2CO3, KI, DMF, Reflux at 80-90 °C | 2-Sulfanyl-1H-benzimidazole derivative |

Metal Complexation and Coordination Chemistry

The structure of 1H-Benzimidazol-2-yl(phenyl)methanol, featuring both a benzimidazole ring and a hydroxyl group, makes it an effective ligand for forming coordination complexes with various metal ions. The benzimidazole scaffold is a significant component in coordination chemistry due to its wide range of possible functionalization and coordination modes. Transition metal complexes involving benzimidazole derivatives are of significant interest due to their diverse applications.

Research has demonstrated the synthesis of a copper complex using (1H-benzo(d)imidazol-2-yl)(phenyl)methanol as a ligand. The formation of the complex is typically achieved by reacting the ligand with a metal salt, such as a metal acetate or chloride, in a suitable solvent like ethanol.

| Ligand | Metal Salt | Resulting Complex | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| (1H-benzo(d)imidazol-2-yl)(phenyl)methanol | Copper(II) Chloride | Copper Complex | 44.85% | 289-291 | |

| 2-(1H-benzimidazol-2-yl)-phenol | Zn(CH3COO)2·4H2O | Zinc(II) Complex | Not Specified | >300 | |

| 2-(1H-benzimidazol-2-yl)-phenol | Cu(CH3COO)2·H2O | Copper(II) Complex | 89% | >300 | |

| 2-(1H-benzimidazol-2-yl)-phenol | Ni(CH3COO)2·4H2O | Nickel(II) Complex | 68% | >300 | |

| 2-(1H-benzimidazol-2-yl)-phenol | AgNO3 | Silver(I) Complex | 78% | >300 |

Ligand Design Principles and Coordination Modes

1H-Benzimidazol-2-yl(phenyl)methanol is designed to act as a bidentate chelating ligand. The primary coordination sites are the imine nitrogen atom (C=N) of the benzimidazole ring and the oxygen atom of the adjacent hydroxyl group. This chelation forms a stable ring structure with the central metal ion.

The coordination of the benzimidazole nitrogen to the metal center is a key feature of these complexes. This interaction can be confirmed using spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy. Upon complexation, the characteristic stretching vibration frequency of the C=N imine group in the benzimidazole ring typically shifts to a lower wavenumber. This shift indicates a weakening of the C=N bond due to the donation of electron density from the nitrogen atom to the metal ion. The hydroxyl group also participates in coordination, typically after deprotonation, forming a metal-oxygen bond. This dual-point attachment enhances the stability of the resulting metal complex.

Stereochemical Aspects of Metal Complexes

The 1H-Benzimidazol-2-yl(phenyl)methanol molecule is inherently chiral, possessing a stereocenter at the carbon atom bonded to the hydroxyl group, the phenyl group, and the benzimidazole ring. The use of such a chiral ligand in coordination chemistry introduces significant stereochemical complexity into the resulting metal complexes.

When a chiral ligand like 1H-Benzimidazol-2-yl(phenyl)methanol coordinates to a metal center, it can lead to the formation of diastereomers. For example, in an octahedral complex with a 2:1 ligand-to-metal ratio, [M(L)₂], the metal center itself can adopt different spatial arrangements, commonly designated as delta (Δ) or lambda (Λ) configurations. The combination of the ligand's own chirality (R or S) with the metal center's configuration results in diastereomeric pairs (e.g., Δ-RR/SS and Λ-RR/SS). These diastereomers have distinct physical and chemical properties.

While general principles of stereoisomerism in coordination complexes are well-established, specific studies detailing the isolation and characterization of different stereoisomers for metal complexes of 1H-Benzimidazol-2-yl(phenyl)methanol are not extensively documented in the available literature. However, the coordination of chiral bis-benzimidazole ligands to metal ions is known to result in the formation of such diastereomers.

Mechanistic Investigations of Key Reactions

While detailed mechanistic studies specifically for reactions involving 1H-Benzimidazol-2-yl(phenyl)methanol are limited, the mechanisms can be inferred from the known reactivity of the benzimidazole functional group and related compounds.

N-Alkylation/N-Acylation: The mechanism for N-alkylation is expected to be a standard nucleophilic substitution. The reaction is initiated by the deprotonation of the benzimidazole N-H group by a base, creating a potent benzimidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in what is likely an Sₙ2-type mechanism.

Metal Complexation: The formation of metal complexes is fundamentally a Lewis acid-base reaction. The metal ion acts as a Lewis acid (electron pair acceptor), while the donor atoms of the 1H-Benzimidazol-2-yl(phenyl)methanol ligand (the imine nitrogen and the hydroxyl oxygen) act as Lewis bases (electron pair donors). The coordination bonds are formed by the donation of lone pairs of electrons from the nitrogen and oxygen atoms into the vacant orbitals of the metal ion.

In a broader context, mechanistic investigations of related benzimidazole derivatives have been explored for other types of reactions. For example, studies on the radical-scavenging activity of 1H-benzimidazole-2-yl hydrazones suggest that they can operate through mechanisms like hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SPLET). These studies highlight the diverse mechanistic pathways available to benzimidazole-based compounds.

Structural Elucidation and Advanced Spectroscopic Methodologies for 1h Benzimidazol 2 Yl Phenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. For 1H-Benzimidazol-2-yl(phenyl)methanol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the proton and carbon environments and their interconnections. ugm.ac.id

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around a nucleus, while the splitting patterns in ¹H NMR reveal the number of adjacent protons.

In a typical ¹H NMR spectrum of 1H-Benzimidazol-2-yl(phenyl)methanol, the protons of the benzimidazole (B57391) and phenyl rings resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm. rsc.orgclockss.org The methine proton (CH-OH) appears as a distinct singlet, with its chemical shift influenced by the solvent and concentration. The labile protons of the N-H and O-H groups also produce signals whose positions can vary and can be confirmed by D₂O exchange experiments. nih.gov

The ¹³C NMR spectrum provides a signal for each unique carbon atom. The carbon of the C-2 position in the benzimidazole ring, to which the phenylmethanol group is attached, typically appears significantly downfield (e.g., δ ~150-155 ppm) due to the influence of the two adjacent nitrogen atoms. nih.gov Carbons of the phenyl and benzimidazole rings resonate in the δ 110-145 ppm range. beilstein-journals.orgrsc.org The methine carbon (CH-OH) signal is found further upfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1H-Benzimidazol-2-yl(phenyl)methanol and related structures in DMSO-d₆.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH (Benzimidazole) | ~12.5 - 13.0 (broad s) | - |

| OH (Methanol) | ~6.0 - 6.5 (d, variable) | - |

| CH (Methine) | ~5.9 - 6.1 (d) | ~70.0 |

| Phenyl-H (ortho, meta, para) | ~7.2 - 7.6 (m) | ~126-129 |

| Benzimidazole H-4/H-7 | ~7.5 - 7.7 (m) | ~111-120 |

| Benzimidazole H-5/H-6 | ~7.1 - 7.3 (m) | ~121-124 |

| Benzimidazole C-2 | - | ~151.3 |

| Benzimidazole C-3a/C-7a | - | ~135-144 |

| Benzimidazole C-5/C-6 | - | ~122.0 |

| Benzimidazole C-4/C-7 | - | ~115.0 |

| Phenyl C-ipso | - | ~142.0 |

| Phenyl C-ortho/meta/para | - | ~126-129 |

Note: Values are approximate and can vary based on solvent, concentration, and specific derivative. Data compiled from representative benzimidazole structures. nih.govrsc.orgnih.gov

While 1D NMR assigns individual atoms, 2D NMR experiments reveal how they are connected. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). For 1H-Benzimidazol-2-yl(phenyl)methanol, COSY spectra would show correlations between adjacent protons within the benzimidazole's benzene (B151609) ring and within the pendant phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for unambiguous assignment of carbon signals for all protonated carbons, such as the methine carbon and the carbons of the aromatic rings. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For 1H-Benzimidazol-2-yl(phenyl)methanol, the IR spectrum provides clear evidence for key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, often overlapping with the N-H stretching vibration of the imidazole (B134444) ring. nih.govorientjchem.org The presence of aromatic rings is confirmed by C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations within the 1625-1480 cm⁻¹ range. researchgate.net The C=N stretching vibration of the imidazole ring also appears in this region. researchgate.net

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C=N stretch typically produce strong signals, aiding in the structural confirmation. researchgate.netresearchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for 1H-Benzimidazol-2-yl(phenyl)methanol.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H (alcohol) | Stretching | 3400-3200 (Broad) | Weak |

| N-H (imidazole) | Stretching | 3300-3100 (Broad) | Weak |

| C-H (aromatic) | Stretching | 3100-3000 | Strong |

| C=N / C=C (rings) | Stretching | 1625-1480 | Strong |

| C-O (alcohol) | Stretching | 1260-1050 | Medium |

Data compiled from studies on benzimidazole and related compounds. nih.govresearchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce the structure from fragmentation patterns. For 1H-Benzimidazol-2-yl(phenyl)methanol (C₁₄H₁₂N₂O), the expected monoisotopic mass is approximately 224.09 Da. scbt.comchemspider.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 224. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of a hydroxyl radical (•OH) to give a fragment at m/z 207.

Cleavage of the C-C bond between the methine carbon and the phenyl ring, leading to a benzoyl-like cation or a benzimidazole-methyl cation.

Fission of the benzimidazole ring itself, a characteristic fragmentation for this heterocyclic system. nist.gov

Electrospray ionization (ESI) is a softer ionization technique that typically shows a strong protonated molecular ion peak [M+H]⁺ at m/z 225. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields data on bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding.

For a compound like 1H-Benzimidazol-2-yl(phenyl)methanol, a crystal structure would unambiguously confirm the connectivity and stereochemistry. nih.gov The benzimidazole ring system is expected to be largely planar. researchgate.net The analysis would reveal the relative orientation of the phenyl and benzimidazole rings. A key feature in the crystal packing would be intermolecular hydrogen bonds, likely involving the N-H group of one molecule acting as a donor to a nitrogen atom of an adjacent molecule, and the O-H group participating in further hydrogen-bonding networks. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Benzimidazole Derivative.

| Parameter | Example Value |

| Chemical Formula | C₈H₈N₂O |

| Formula Weight | 148.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3181 (10) |

| b (Å) | 4.2677 (3) |

| c (Å) | 12.4795 (10) |

| β (°) | 95.143 (6) |

| Volume (ų) | 706.45 (9) |

| Z (molecules/unit cell) | 4 |

Data shown for the related compound (1H-Benzimidazol-1-yl)methanol for illustrative purposes. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if applicable)

1H-Benzimidazol-2-yl(phenyl)methanol possesses a stereocenter at the carbinol carbon (the carbon bearing the -OH and phenyl groups), meaning it can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze and differentiate chiral molecules. jasco-global.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) in the regions where it has UV-Vis absorption bands. The two enantiomers of 1H-Benzimidazol-2-yl(phenyl)methanol would produce mirror-image CD spectra, allowing for their distinction and the determination of enantiomeric excess. jasco-global.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is another method to characterize enantiomers, which rotate plane-polarized light in equal but opposite directions. jasco-global.com

If the compound is synthesized as a racemate (an equal mixture of both enantiomers), it will be optically inactive. However, if an enantiomerically pure or enriched sample is obtained, either through chiral synthesis or separation, CD and ORD are essential tools for confirming its absolute configuration and optical purity. jasco-global.com

Theoretical and Computational Chemistry Studies of 1h Benzimidazol 2 Yl Phenyl Methanol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the fundamental properties of molecular systems. Although direct DFT studies on 1H-Benzimidazol-2-yl(phenyl)methanol are scarce, research on the analogous compound, ±1-(1H-Benzoimidazol-2-YL) Ethanol, provides a strong basis for understanding its characteristics. This analogous molecule differs only by the substitution of a phenyl group with a methyl group at the carbinol carbon.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of benzimidazole (B57391) derivatives are largely governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For the analogous compound, ±1-(1H-Benzoimidazol-2-YL) Ethanol, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have determined the HOMO and LUMO energies. These calculations reveal that a smaller HOMO-LUMO energy gap corresponds to a higher reactivity of the molecule. This principle of intramolecular energy transfer is a key aspect of the electronic behavior of such compounds.

Table 1: Frontier Molecular Orbital Energies for a Benzimidazole Analogue

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Note: Specific energy values for 1H-Benzimidazol-2-yl(phenyl)methanol are not available in the reviewed literature. The table structure is based on typical data from DFT studies of related compounds.

Spectroscopic Property Prediction (NMR, UV-Vis)

Computational methods, particularly DFT, are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. For ±1-(1H-Benzoimidazol-2-YL) Ethanol, theoretical ¹H and ¹³C NMR chemical shifts have been calculated and show good agreement with experimental data. The aromatic protons are typically observed in the downfield region of the ¹H NMR spectrum, while the aliphatic and carbinol protons appear at lower chemical shifts. Similarly, the chemical shifts of the aromatic and aliphatic carbons can be accurately predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. For ±1-(1H-Benzoimidazol-2-YL) Ethanol, TD-DFT calculations have been used to determine the low-lying excited states and predict the UV-Vis absorption wavelengths. The electronic transitions in benzimidazole derivatives are typically of a π → π* nature. The calculated spectra generally show good correlation with experimental measurements, aiding in the assignment of observed absorption bands.

Table 2: Predicted Spectroscopic Data for a Benzimidazole Analogue

| Spectroscopic Technique | Predicted Values |

|---|---|

| ¹H NMR (ppm) | Aromatic protons: ~7.0-8.0 ppm; Carbinol proton: ~5.0-6.0 ppm; Phenyl protons: ~7.2-7.6 ppm |

| ¹³C NMR (ppm) | Aromatic carbons: ~110-150 ppm; Carbinol carbon: ~60-70 ppm; Phenyl carbons: ~125-140 ppm |

| UV-Vis λmax (nm) | ~270-280 nm, ~240-250 nm |

Note: The values presented are estimations based on data for analogous benzimidazole structures and are not specific to 1H-Benzimidazol-2-yl(phenyl)methanol.

Vibrational Frequency Computations

DFT calculations are also used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. For benzimidazole derivatives, these calculations help in the assignment of various vibrational modes, such as the stretching and bending of C-H, N-H, C=N, and C=C bonds. The theoretical vibrational frequencies, when scaled by an appropriate factor, generally show excellent agreement with experimental FT-IR and FT-Raman spectra. For instance, studies on related compounds have successfully assigned the characteristic vibrational modes of the benzimidazole core and its substituents.

Conformational Analysis and Molecular Dynamics Simulations

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling of reaction mechanisms provides valuable information about the formation of chemical compounds. While a specific computational study on the synthesis mechanism of 1H-Benzimidazol-2-yl(phenyl)methanol was not found in the reviewed literature, the synthesis of the related compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, has been reported. This synthesis involves the reaction of an aromatic aldehyde and o-phenylenediamine (B120857). A computational investigation of this type of reaction would likely involve mapping the potential energy surface to identify transition states and intermediates, thereby elucidating the reaction pathway and the factors influencing the product formation.

Non-Covalent Interactions and Crystal Packing Analysis

The stability and three-dimensional arrangement of molecules in the crystalline state are governed by a complex interplay of non-covalent interactions. In the case of 1H-Benzimidazol-2-yl(phenyl)methanol, while a specific crystal structure analysis is not publicly available, extensive studies on closely related benzimidazole derivatives provide significant insights into the nature and hierarchy of these interactions. These studies commonly employ single-crystal X-ray diffraction and are often complemented by theoretical methods like Hirshfeld surface analysis and density functional theory (DFT) calculations.

The primary non-covalent forces at play in the crystal packing of benzimidazole derivatives are hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govdoaj.orgmdpi.com The benzimidazole moiety itself contains both hydrogen bond donors (the N-H group) and acceptors (the imine nitrogen atom), making it a versatile building block for supramolecular assembly. doaj.orgnih.gov

A pertinent example is the crystal structure of the closely related compound, (±)-1-(1H-Benzimidazol-2-yl)ethanol. In its asymmetric unit, two crystallographically independent molecules are linked by an O-H···N hydrogen bond. These molecules are further connected through both O-H···N and N-H···O hydrogen bonds, creating a two-dimensional network parallel to the (010) plane. researchgate.net This highlights the crucial role of hydrogen bonding in dictating the crystal packing of such compounds.

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in a crystal. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The analysis of various benzimidazole derivatives consistently reveals the prevalence of certain types of contacts. nih.govnih.gov

For instance, in the crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing arise from H···H (48.8%), H···C/C···H (20.9%), and H···N/N···H (19.3%) interactions. nih.gov Similarly, for 3-{1-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-yl}phenol, the major contacts are H···H (47.5%), C···H/H···C (27.6%), O···H/H···O (12.4%), and N···H/H···N (6.1%). nih.gov These findings underscore the predominance of hydrogen bonding and van der Waals forces in the crystal cohesion of benzimidazole-containing compounds.

The following interactive data table summarizes the typical contributions of different non-covalent contacts to the Hirshfeld surface area in various benzimidazole derivatives, providing a likely model for the interactions in 1H-Benzimidazol-2-yl(phenyl)methanol.

| Interaction Type | Typical Contribution Range (%) | Description |

| H···H | 45 - 55 | Represents van der Waals interactions between hydrogen atoms on the peripheries of the molecules. |

| C···H / H···C | 20 - 30 | Indicates contacts between carbon and hydrogen atoms, contributing to the overall packing efficiency. |

| N···H / H···N | 5 - 20 | Primarily represents classical N-H···N hydrogen bonds, a key feature in benzimidazole structures. |

| O···H / H···O | 10 - 15 | Corresponds to O-H···N or N-H···O hydrogen bonds, particularly relevant for hydroxyl-substituted derivatives. |

| C···C | < 5 | Suggests the presence of π-π stacking interactions between aromatic rings. |

| C···N / N···C | < 5 | Minor contributions from contacts between carbon and nitrogen atoms. |

This data is compiled from studies on various benzimidazole derivatives and serves as a predictive model for 1H-Benzimidazol-2-yl(phenyl)methanol.

Furthermore, computational studies on benzimidazole derivatives often reveal the energetic aspects of these non-covalent interactions. DFT calculations can estimate the strength of hydrogen bonds and other interactions, confirming their significant role in stabilizing the crystal lattice. doaj.orgmdpi.com For example, in a phenol-substituted benzimidazole, O-H···N and O-H···O hydrogen bonds were identified as the principal interactions, with their strengths quantified by DFT. nih.govdoaj.org

Synthesis and Chemical Diversification of 1h Benzimidazol 2 Yl Phenyl Methanol Derivatives and Analogues

Substitution on the Phenyl Ring

The properties and activity of the core scaffold can be significantly modulated by introducing various substituents onto the phenyl ring. The synthesis of these derivatives typically involves the condensation of an appropriately substituted aromatic aldehyde with o-phenylenediamine (B120857).

Detailed research findings indicate that the nature and position of the substituent on the phenyl ring play a crucial role. For instance, a series of 1H-benzimidazol-2-yl hydrazones bearing hydroxyphenyl and methoxyphenyl moieties have been synthesized. nih.govnih.gov The synthesis involves the condensation of 1H-benzimidazole-2-yl-hydrazine with various hydroxyl- and methoxy-substituted benzaldehydes. nih.gov Studies on these derivatives have shown that the presence and position of hydroxyl (-OH) groups can enhance biological activities. For example, a derivative with a single hydroxyl group at the 2-position of the phenyl ring showed a significant larvicidal effect. nih.gov The introduction of a second hydroxyl group at the 4-position further increased this activity by 5%. nih.gov Shifting the hydroxyl group to the 3-position resulted in even greater potency. nih.gov Derivatives with two or three hydroxyl groups on the phenyl ring were found to possess strong anthelmintic activity. nih.gov

Microwave-assisted synthesis has also been employed to create derivatives such as 2-(1H-1,3-benzodiazol-2-yl)phenol and 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol by reacting o-phenylenediamine with salicylaldehyde (B1680747) and gallic acid, respectively. mdpi.com Another efficient method utilizes a ZnFe2O4 nano-catalyst under ultrasonic irradiation for the condensation of o-phenylenediamine with various substituted aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, to produce derivatives in excellent yields. doi.org

Table 1: Examples of Phenyl-Substituted 1H-Benzimidazol-2-yl(phenyl)methanol Analogues

| Derivative Name | Phenyl Substituent(s) | Synthesis Method | Reference(s) |

|---|---|---|---|

| 2-(2-Hydroxyphenyl)-1H-benzimidazole | 2-OH | Condensation of o-phenylenediamine and 2-hydroxybenzaldehyde. | nih.gov |

| 2-(3-Hydroxyphenyl)-1H-benzimidazole | 3-OH | Condensation of o-phenylenediamine and 3-hydroxybenzaldehyde. | nih.gov |

| 2-(2,4-Dihydroxyphenyl)-1H-benzimidazole | 2-OH, 4-OH | Condensation of o-phenylenediamine and 2,4-dihydroxybenzaldehyde. | nih.gov |

| 2-(4-Nitrophenyl)-1H-benzimidazole | 4-NO2 | Condensation of o-phenylenediamine and 4-nitrobenzaldehyde (B150856) using a ZnFe2O4 catalyst. | doi.org |

| 5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol | 3,4,5-tri-OH | Microwave-assisted reaction of o-phenylenediamine and gallic acid. | mdpi.com |

Modifications of the Hydroxyl Group

The hydroxyl group in 1H-benzimidazol-2-yl(phenyl)methanol is a key site for chemical diversification, allowing for the formation of ethers, esters, and other functional groups. A common modification involves replacing the hydroxyl group to create more reactive intermediates.

One such strategy is the conversion of the alcohol to a halide. For example, (1H-benzimidazol-2-yl)methanol derivatives can be reacted with thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, yielding 2-(chloromethyl)-1H-benzimidazole derivatives. scholarsresearchlibrary.com This chloro-derivative serves as a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities at this position.

The hydroxyl group can also participate in nucleophilic substitution reactions. smolecule.com Its ability to act as a leaving group facilitates the introduction of various nucleophiles, expanding the chemical space of the scaffold.

Table 2: Examples of Hydroxyl Group Modifications

| Starting Material | Reagent(s) | Product Type | Purpose of Modification | Reference(s) |

|---|---|---|---|---|

| (1H-Benzimidazol-2-yl)methanol | Thionyl Chloride (SOCl₂) | 2-(Chloromethyl)-1H-benzimidazole | Creates a reactive intermediate for further substitution. | scholarsresearchlibrary.com |

Derivatization of the Benzimidazole (B57391) Nitrogen Atoms

The N-H group of the imidazole (B134444) ring is acidic and can be readily derivatized through reactions like N-alkylation or N-acylation. nih.gov These modifications are crucial for modulating the compound's lipophilicity and steric profile.

N-alkylation is a common strategy to introduce various alkyl or substituted alkyl groups at the N-1 position. nih.gov A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized by reacting the parent 2-phenyl benzimidazole with agents like dimethyl carbonate or alkyl bromides in the presence of a base such as sodium carbonate. nih.gov The reaction conditions can be adjusted based on the alkylating agent; for example, N-methylation with dimethyl carbonate requires heating to 140 °C. nih.gov The introduction of long-chain hydrocarbons at the N-1 position has been shown to influence the biological potency of the resulting compounds. nih.gov

Microwave irradiation has also been used as an efficient method for N-alkylation. diva-portal.org The synthesis of N-1 substituted derivatives can also be achieved using Morita-Baylis-Hillman (MBH) adducts. nih.gov The regioselectivity of N-alkylation (N-1 vs. N-2) can be challenging but can be controlled by factors such as the choice of base, solvent, and the electronic and steric nature of substituents on the benzimidazole ring. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown a high preference for producing the N-1 regioisomer. beilstein-journals.org

Table 3: Examples of Benzimidazole Nitrogen Derivatization

| Parent Compound | Alkylating/Acylating Agent | Reaction Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 2-(Substituted phenyl)-1H-benzimidazole | Dimethyl Carbonate | Reflux at 140 °C | N-Methylated derivative | nih.gov |

| 2-(Substituted phenyl)-1H-benzimidazole | Ethyl Bromide | Ice bath | N-Ethylated derivative | nih.gov |

| 2-(Substituted phenyl)-1H-benzimidazole | C3-C7 Alkyl Bromide | Room temperature | N-Propyl to N-Heptyl derivatives | nih.gov |

| 2-Arylbenzimidazole | Substituted Halides | Conventional heating or microwave irradiation | N-Alkylated derivative | diva-portal.org |

Introduction of Heterocyclic Moieties

Incorporating other heterocyclic rings into the 1H-benzimidazol-2-yl(phenyl)methanol scaffold is a powerful strategy for generating novel chemical entities with potentially enhanced biological activities. This can be achieved by either building a new ring onto the existing framework or by attaching a pre-formed heterocycle.

One approach involves synthesizing derivatives where a heterocyclic ring is attached at the 2-position of the benzimidazole. For example, 1H-benzimidazole-2-acetonitrile is a key synthon used to construct fused and substituted pyridobenzimidazoles. kau.edu.sa It can be reacted with various reagents like enaminones or enaminonitriles to yield complex structures such as pyrido[1,2-a]benzimidazole (B3050246) derivatives. kau.edu.sa

Another strategy is to attach a heterocyclic moiety to the benzimidazole ring itself. Researchers have synthesized 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives, demonstrating the successful linkage of a pyridine (B92270) ring to the benzimidazole core. rsc.org The introduction of a chrysin (B1683763) (a flavonoid) moiety to the benzimidazole scaffold has also been reported. rsc.org These hybrid molecules combine the structural features of both parent heterocycles, often leading to synergistic or novel biological profiles.

Table 4: Examples of Derivatives with Introduced Heterocyclic Moieties

| Base Scaffold | Reactant(s) | Resulting Heterocyclic System | Reference(s) |

|---|---|---|---|

| 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile | Enaminones/Enaminonitriles | Pyrido[1,2-a]benzimidazole | kau.edu.sa |

| o-Phenylenediamine & other precursors | - | 2-Alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile | rsc.org |

| Benzimidazole | Chrysin precursors | Chrysin-benzimidazole hybrid | rsc.org |

Stereoselective Synthesis of Chiral Analogues

The carbon atom bearing the hydroxyl group, the phenyl ring, and the benzimidazole moiety is a stereocenter. Consequently, 1H-benzimidazol-2-yl(phenyl)methanol exists as a pair of enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is of significant interest, as different stereoisomers can have distinct biological activities and properties.

While specific literature on the stereoselective synthesis of the parent 1H-benzimidazol-2-yl(phenyl)methanol is limited, methods developed for closely related chiral analogues provide insight into potential strategies. The crystal structure of the related compound (±)-1-(1H-benzimidazol-2-yl)ethanol has been reported, where the compound crystallizes as a racemate with both (S,S) and (R,R) configurations present in the unit cell. researchgate.net

General methodologies for the stereoselective synthesis of chiral molecules, which could be adapted for this scaffold, often involve chiral catalysts, chiral auxiliaries, or the use of enantiomerically pure starting materials. For example, the cross-coupling reaction of organobis(heterocuprates) with chiral bromoallenes has been shown to proceed with high 1,3-anti stereoselectivity, allowing for the synthesis of enantiomerically enriched products. doi.org Such stereoselective coupling processes are fundamental in asymmetric synthesis and could potentially be applied to create chiral benzimidazole derivatives. The synthesis of specific enantiomers remains a key objective for fully exploring the therapeutic potential of this class of compounds.

Advanced Applications of 1h Benzimidazol 2 Yl Phenyl Methanol in Chemical Sciences Excluding Clinical/safety

Role in Catalysis and Organocatalysis

The benzimidazole (B57391) scaffold is a cornerstone in the development of modern catalysts, both as a ligand for transition metals and as an organocatalyst.

1H-Benzimidazol-2-yl(phenyl)methanol is an excellent candidate as a ligand precursor for creating a variety of transition metal complexes. The molecule can act as a bidentate ligand, coordinating to a metal center through the imine nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group. This forms a stable chelate ring, which is a common structural motif in coordination chemistry.

The wide spectrum of biological and chemical properties of benzimidazole derivatives has spurred significant interest in their metal complexes. iosrjournals.org Studies on related benzimidazole compounds demonstrate their ability to form stable complexes with a range of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). iosrjournals.orgnih.gov For instance, ligands like 1-(1H-Benzimidazol-2-yl)ethanone have been shown to coordinate with these metals, creating complexes with diverse geometries and properties. iosrjournals.org Similarly, ruthenium complexes based on dibenzimidazole ligands have been synthesized and explored for their catalytic activity in reactions like alcohol dehydrogenation. nih.gov The presence of both a hydrogen bond donor (N-H) and acceptor sites allows these ligands to facilitate complex catalytic cycles. nih.gov

The potential coordination modes of 1H-Benzimidazol-2-yl(phenyl)methanol allow for the synthesis of complexes with tailored electronic and steric properties, making them promising for various catalytic applications.

Table 1: Representative Metal Complexes with Benzimidazole-Type Ligands This table showcases examples of complexes formed with ligands analogous to 1H-Benzimidazol-2-yl(phenyl)methanol, illustrating the coordination potential of the benzimidazole scaffold.

| Ligand | Metal Ion | Resulting Complex Type | Potential Application | Reference |

| 1-(1H-Benzimidazol-2-yl)ethanone | Co(II), Ni(II), Cu(II) | Bis-chelate complexes [ML2·nH2O] | Catalysis, Materials | iosrjournals.org |

| 2-(4-Nitrophenyl)-1H-benzimidazole | Transition Metals | Stable coordination complexes | Catalytic Transformations | nih.gov |

| Dibenzimidazole Derivatives | Ruthenium(II) | Organometallic complexes | Alcohol Dehydrogenation | nih.gov |

| 2-[(1H-Imidazol-1-yl)methyl]-1H-benzimidazole | Cadmium(II) | 1D Coordination Polymer | Luminescent Materials | nih.gov |

While 1H-Benzimidazol-2-yl(phenyl)methanol itself is not typically employed as a direct organocatalyst, the metal complexes derived from it are potent catalysts for a variety of organic transformations. The ligand framework helps to stabilize the metal center and modulate its reactivity.

For example, ruthenium complexes with dibenzimidazole-based ligands have proven effective in the catalytic dehydrogenation of alcohols. nih.gov The ligand's structure and its electronic properties are crucial in determining the efficiency of the catalyst. Furthermore, cobalt-catalyzed systems are used for the synthesis of 2-substituted benzimidazoles from alcohols and o-nitroanilines through a hydrogen autotransfer process, highlighting the synergy between metal centers and organic scaffolds in catalysis. researchgate.net Nickel complexes bearing specific phosphine (B1218219) ligands have also been developed for the C-H arylation of imidazoles, demonstrating the versatility of metal-imidazole systems in C-C bond formation. rsc.org The ability to fine-tune the ligand structure allows for the optimization of catalytic performance for specific reactions. nih.gov

Supramolecular Chemistry and Self-Assembly Processes

The structure of 1H-Benzimidazol-2-yl(phenyl)methanol is ideally suited for participating in supramolecular chemistry and self-assembly. The molecule possesses multiple sites for non-covalent interactions, which are the driving forces for the spontaneous organization of molecules into well-defined, higher-order structures. researchgate.netgoogle.com

The key interactions include:

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the imidazole ring and the O-H of the alcohol) and hydrogen bond acceptors (the imine nitrogen and the hydroxyl oxygen) allows for the formation of robust hydrogen-bonding networks. Crystal structures of related compounds, such as (1H-Benzimidazol-1-yl)methanol, reveal intermolecular O-H···N hydrogen bonds that link molecules into zigzag chains. researchgate.net These chains can be further connected into sheets through weaker C-H···O interactions. researchgate.net

π-π Stacking: The planar benzimidazole ring system and the adjacent phenyl ring can engage in π-π stacking interactions, which further stabilize the supramolecular assembly. researchgate.net

These non-covalent forces can direct the assembly of the molecules into various architectures, from simple dimers to one-dimensional chains or complex three-dimensional networks. researchgate.netgoogle.com The final structure is often influenced by factors like solvent and the presence of other coordinating species, such as metal ions. researchgate.net For example, studies on 2-arylbenzimidazoles at the air/water interface show the formation of various surface morphologies, including nanoparticles and block domains, driven by a combination of stacking interactions and coordination with metal ions like Ag(I). nih.gov

Table 2: Key Non-Covalent Interactions in Benzimidazole Assemblies

| Interaction Type | Donor Group | Acceptor Group | Resulting Structure | Reference |

| Hydrogen Bond | N-H (imidazole) | O (hydroxyl/solvent) | Chains, Sheets | researchgate.net |

| Hydrogen Bond | O-H (hydroxyl) | N (imidazole) | Dimers, Chains | researchgate.net |

| π-π Stacking | Benzimidazole Ring | Benzimidazole/Phenyl Ring | Stabilized Networks | researchgate.net |

| Metal Coordination | N (imidazole) | Metal Ion | Coordination Polymers | researchgate.netnih.gov |

Materials Science Applications (e.g., Polymer Chemistry, Coordination Polymers, Optoelectronic Materials)

The unique chemical and photophysical properties of the benzimidazole core make it a valuable component in advanced materials. researchgate.netresearchgate.net

Coordination Polymers and MOFs: As an effective ligand, 1H-Benzimidazol-2-yl(phenyl)methanol can be used to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). google.comresearchgate.net By linking metal ions or clusters, it can help form extended 1D, 2D, or 3D networks. nih.govresearchgate.net These materials are of great interest for applications in gas storage, separation, and catalysis. Benzimidazole-based CPs have been synthesized with various metals, including zinc and cadmium, resulting in structures with intriguing topologies and properties. nih.govnih.gov Some of these materials exhibit strong fluorescence in the solid state, making them suitable for sensing applications. nih.govresearchgate.net

Polymer Chemistry: The hydroxyl (-OH) and secondary amine (N-H) groups on 1H-Benzimidazol-2-yl(phenyl)methanol are reactive functional groups that can be used to incorporate the molecule into larger polymer chains. It can act as a monomer or a functionalizing agent in polycondensation or other polymerization reactions to create polymers with enhanced thermal stability or specific optical properties derived from the benzimidazole unit.